

Cross-reactivity profiling of JNK3 inhibitor-8 against other kinases

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Compound of Interest

Compound Name: JNK3 inhibitor-8

Cat. No.: B12391377

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Comparative Analysis of JNK3 Inhibitor-8: A Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **JNK3 inhibitor-8** (CAS 3034676-53-1), focusing on its cross-reactivity profile against other kinases. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound for research and development purposes. While comprehensive kinome-wide screening data for **JNK3 inhibitor-8** is not publicly available, this guide summarizes the known selectivity and compares it with other relevant JNK inhibitors.

Data Presentation: Kinase Inhibition Profile

JNK3 inhibitor-8 demonstrates high potency and selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2. The table below summarizes the available inhibitory activity data for **JNK3 inhibitor-8** and provides a comparison with other known JNK inhibitors, including both pan-JNK and isoform-selective compounds.

Inhibitor	Target Kinase	IC50 / Ki (nM)	Selectivity Profile
JNK3 inhibitor-8	JNK3	21	Highly selective for JNK3.[1][2]
JNK2	2203	~105-fold selective over JNK2.[1][2]	
JNK1	>10000	>476-fold selective over JNK1.[1][2]	
JNK-IN-8 (JNK Inhibitor XVI)	JNK3	1	Pan-JNK inhibitor with high potency.[3]
JNK1	4.7		
JNK2	18.7		
SP600125	JNK1	40	Pan-JNK inhibitor with off-target effects on other kinases.[4]
JNK2	40		
JNK3	90		
JNK Inhibitor VIII	JNK1	2 (Ki)	Potent pan-JNK inhibitor.[5]
JNK2	4 (Ki)		
JNK3	52 (Ki)		
AS602801 (Bentamapimod)	JNK1	80	Orally active pan-JNK inhibitor.[3]
JNK2	90		
JNK3	230		

Note: The lack of a comprehensive kinome scan for **JNK3 inhibitor-8** limits a full assessment of its off-target effects. Kinase selectivity profiling against a broad panel of kinases is crucial to

identify potential off-target interactions that could lead to unexpected biological effects or toxicity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of **JNK3 inhibitor-8** and other compounds is typically determined using an in vitro kinase assay. A representative protocol is described below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

- Recombinant human JNK3 enzyme
- Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50 µM DTT)
- ATP solution
- Substrate peptide (e.g., a biotinylated peptide derived from c-Jun)
- **JNK3 inhibitor-8** and other test compounds
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
- 384-well plates
- Plate reader capable of luminescence detection

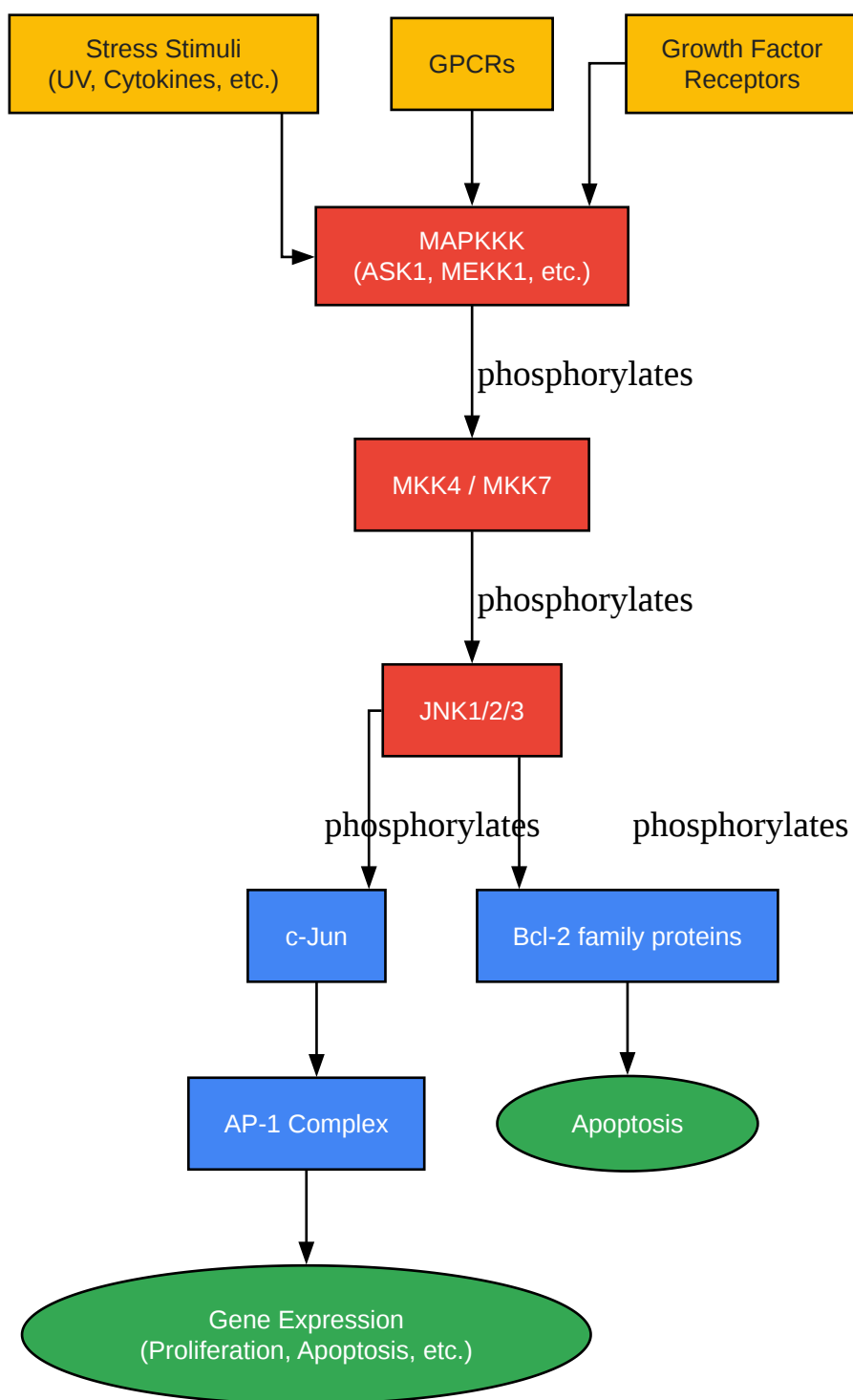
Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO.
- **Reaction Setup:** The kinase reaction is set up in a 384-well plate by adding the kinase buffer, the substrate peptide, and the test compound at various concentrations.

- **Kinase Reaction Initiation:** The reaction is initiated by adding a solution of recombinant JNK3 enzyme and ATP.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Reaction Termination and Detection:** The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
- **Data Analysis:** The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

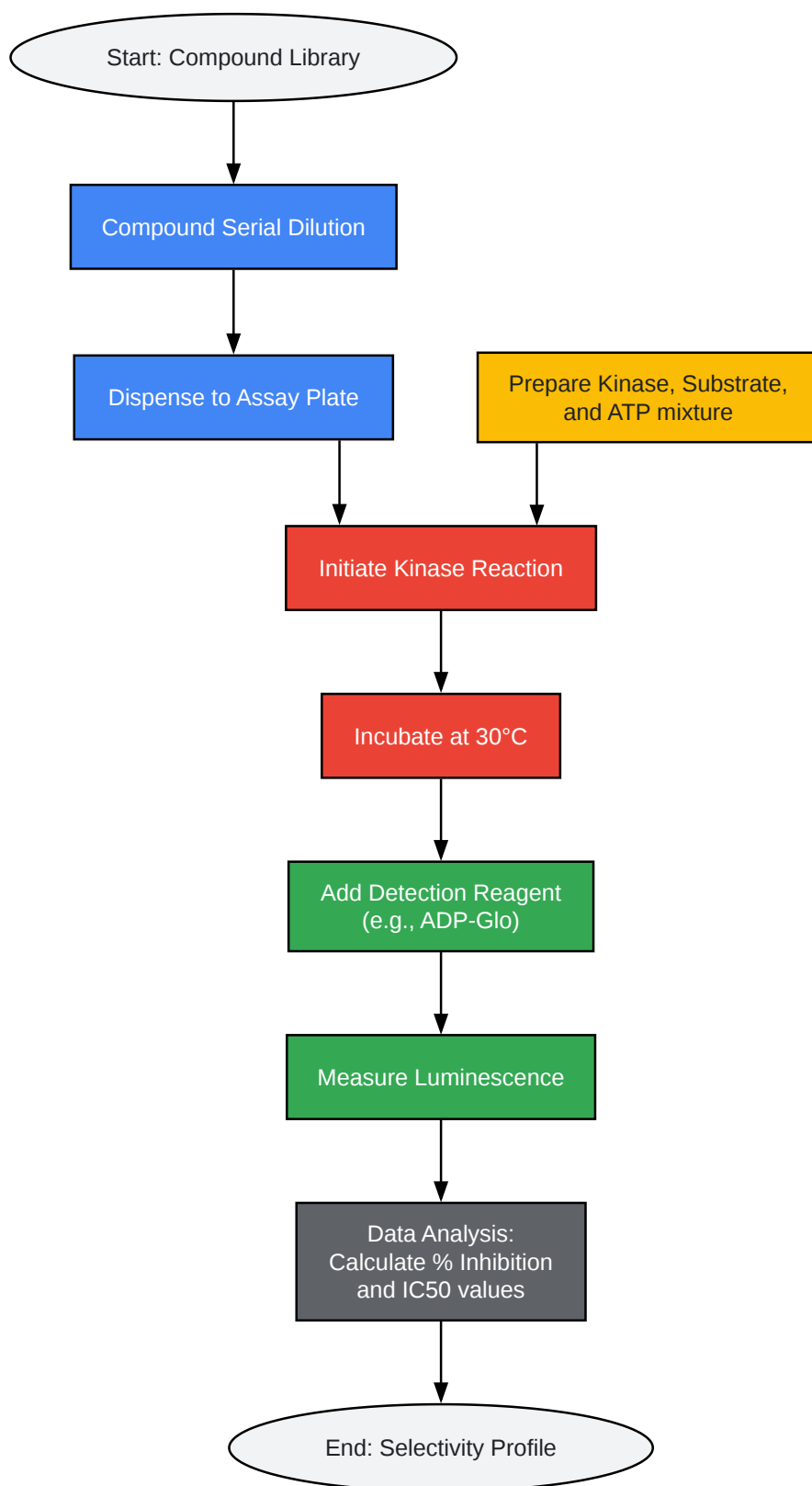
JNK Signaling Pathway



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Caption: The JNK signaling cascade is activated by various stress stimuli.

Experimental Workflow for Kinase Inhibitor Profiling



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Caption: Workflow for determining kinase inhibitor IC₅₀ values.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bosterbio.com [bosterbio.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
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